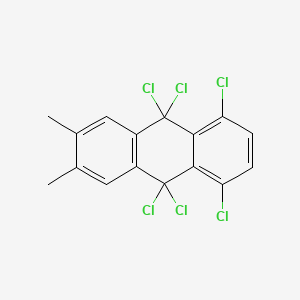
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene is a chlorinated hydrocarbon compound. It is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene typically involves chlorination reactions. The starting material is often a precursor hydrocarbon, which undergoes multiple chlorination steps under controlled conditions to achieve the desired hexachlorinated product. The reaction conditions usually include the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under specific temperature and pressure conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized for maximum yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated anthraquinones, while reduction can produce partially dechlorinated hydrocarbons.
科学的研究の応用
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorination reactions.
Biology: The compound’s effects on biological systems are studied to understand its potential toxicity and environmental impact.
Medicine: Research is conducted to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism by which 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved include oxidative stress and disruption of cellular processes due to the presence of multiple chlorine atoms.
類似化合物との比較
Similar Compounds
Dieldrin: A chlorinated hydrocarbon with similar structural features and chemical properties.
Endosulfan: Another chlorinated compound used as an insecticide, sharing some chemical reactivity with 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
136559-93-8 |
|---|---|
分子式 |
C16H10Cl6 |
分子量 |
415.0 g/mol |
IUPAC名 |
1,4,9,9,10,10-hexachloro-6,7-dimethylanthracene |
InChI |
InChI=1S/C16H10Cl6/c1-7-5-9-10(6-8(7)2)16(21,22)14-12(18)4-3-11(17)13(14)15(9,19)20/h3-6H,1-2H3 |
InChIキー |
NMUDBFNWILOOTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(C3=C(C=CC(=C3C2(Cl)Cl)Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


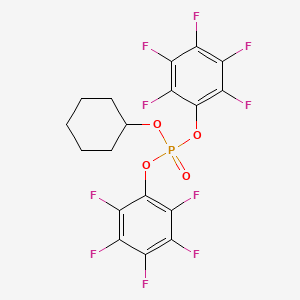

![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
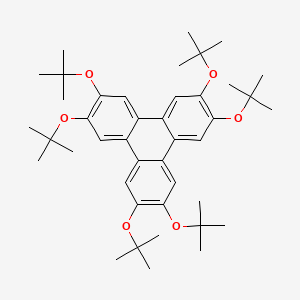
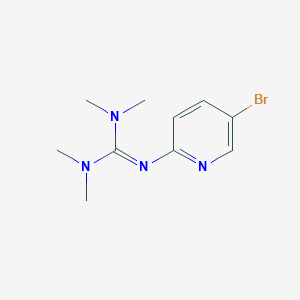
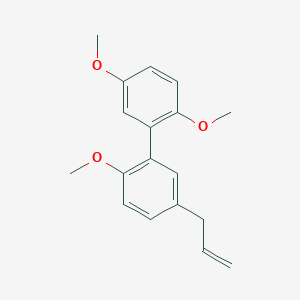
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
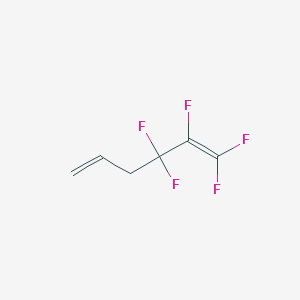
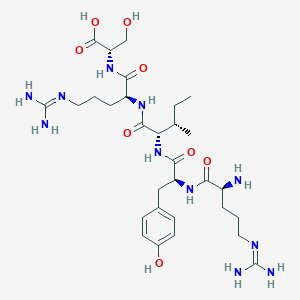
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
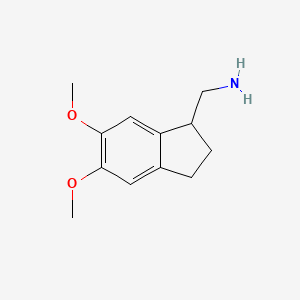
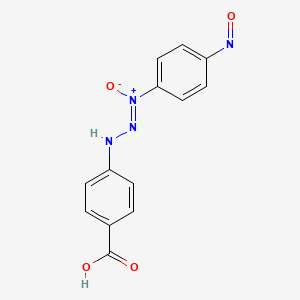
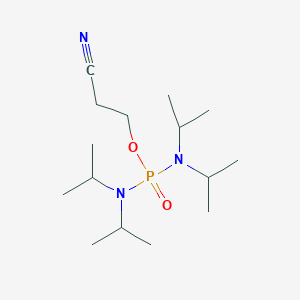
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
